molecular formula C21H14ClF3N4OS B3397991 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021229-13-9

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No.: B3397991
CAS No.: 1021229-13-9
M. Wt: 462.9 g/mol
InChI Key: MIEHPLCYBFGJBA-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H14ClF3N4OS and its molecular weight is 462.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl group and a pyrazole moiety, which are known to enhance biological activity. The molecular formula is C17H15ClF3N2OS, with the following key structural components:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Pyrazolo[1,5-a]pyrazine : Associated with various pharmacological activities including anticancer effects.

Biological Activity Overview

Research has indicated that compounds containing pyrazole derivatives exhibit diverse biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo.

Case Studies

  • Study on MCF7 Cell Lines : A derivative similar to this compound was tested against MCF7 breast cancer cells. The compound exhibited an IC50 value of 3.79 µM, indicating potent cytotoxicity .
  • Evaluation Against Multiple Cell Lines : In another study, derivatives were screened against various cancer cell lines including SF-268 and NCI-H460. The results showed significant inhibition with GI50 values suggesting strong anticancer potential .

Anti-inflammatory Activity

Studies have also reported that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce edema in animal models, providing evidence for their anti-inflammatory properties.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50/EffectReference
AnticancerMCF73.79 µM
AnticancerSF-26812.50 µM
AnticancerNCI-H46042.30 µM
Anti-inflammatoryIn vivo modelReduced edema

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis pathways.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N4OS/c22-16-7-6-14(10-15(16)21(23,24)25)27-19(30)12-31-20-18-11-17(13-4-2-1-3-5-13)28-29(18)9-8-26-20/h1-11H,12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEHPLCYBFGJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.